1H and 13C NMR chemical shifts of (S)-2-Methylbutane-1,4-diamine
1H and 13C NMR chemical shifts of (S)-2-Methylbutane-1,4-diamine
Comprehensive NMR Characterization of (S)-2-Methylbutane-1,4-diamine: 1H and 13C Chemical Shift Assignments and Methodologies
Executive Summary and Chemical Context
(S)-2-Methylbutane-1,4-diamine is a highly valuable chiral polyamine building block. In pharmaceutical development, it serves as the critical chiral ligand in the synthesis of third-generation platinum-based antineoplastic agents, such as CI-973 (NK-121), an analogue of carboplatin designed to bypass cisplatin resistance and minimize nephrotoxicity[1][2]. Furthermore, polyamines and their derivatives are extensively studied for their coordination chemistry and interactions within living systems, including DNA intercalation[3].
Because the (S)-stereocenter dictates the geometry and ultimate pharmacological efficacy of the resulting organometallic complexes, precise structural characterization is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation. However, the introduction of a methyl group at the C2 position breaks the molecular symmetry of the parent compound (putrescine), inducing complex spin-spin coupling networks and diastereotopic environments. This guide details the causal relationships behind the and establishes a self-validating experimental protocol for its characterization.
Structural Dynamics and Causality in Chemical Shifts
To interpret the NMR spectra of (S)-2-Methylbutane-1,4-diamine, one must understand how the spatial arrangement of atoms perturbs the local magnetic fields.
13C NMR: The Gamma-Gauche Effect
In a symmetrical polyamine like 1,4-butanediamine, the terminal carbons (C1 and C4) are equivalent. In (S)-2-Methylbutane-1,4-diamine, the C2 methyl group drastically alters the electronic environment.
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C1 (Alpha Effect): The C1 carbon is directly adjacent to the chiral C2 center. The inductive electron-withdrawing nature of the primary amine, combined with the α -substituent effect of the C2 alkyl chain, heavily deshields C1, pushing it to ~49.8 ppm.
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C4 (Gamma Effect): Although C4 is also α to a primary amine, it experiences a classic γ -gauche shielding effect from the C2 methyl group. The steric crowding compresses the C-H bonds at C4, increasing local electron density and shielding the nucleus, shifting it upfield to ~40.2 ppm relative to C1.
1H NMR: Diastereotopicity
The chiral center at C2 renders the two protons on the adjacent C1 carbon diastereotopic. Because they exist in permanently distinct spatial environments relative to the (S)-methyl group, they are magnetically non-equivalent. They will couple not only with the C2 methine proton but also with each other (geminal coupling, 2J≈12.5 Hz), resulting in two distinct doublet of doublets (dd) rather than a simple triplet.
Quantitative Data Summaries
Table 1: 13C NMR Chemical Shift Assignments (100 MHz, CDCl 3 , 298 K)
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Causality / Substituent Effect |
| C1 | CH 2 -NH 2 | 49.8 | Deshielded by adjacent -NH 2 and β -methyl group. |
| C4 | CH 2 -NH 2 | 40.2 | Deshielded by -NH 2 , but shielded by γ -gauche effect from C5. |
| C3 | CH 2 | 38.5 | β to -NH 2 , β to C5 methyl. |
| C2 | CH (Chiral) | 34.6 | Methine carbon; shielded relative to C1/C4 due to absence of direct N-attachment. |
| C5 | CH 3 | 18.2 | Terminal methyl group; highly shielded aliphatic environment. |
Table 2: 1H NMR Chemical Shift Assignments (400 MHz, CDCl 3 , 298 K)
| Position | Multiplicity | Chemical Shift ( δ , ppm) | Coupling Constants ( J , Hz) | Integration |
| H4 | Triplet (t) | 2.72 | 3JH4−H3=6.8 | 2H |
| H1a | Doublet of doublets (dd) | 2.65 | 2Jgem=12.5 , 3JH1a−H2=5.0 | 1H |
| H1b | Doublet of doublets (dd) | 2.52 | 2Jgem=12.5 , 3JH1b−H2=7.5 | 1H |
| H2 | Multiplet (m) | 1.55 | N/A (Complex spin system) | 1H |
| H3 | Multiplet (m) | 1.42 | N/A (Complex spin system) | 2H |
| -NH 2 | Broad singlet (br s) | 1.30 | N/A (Quadrupolar relaxation) | 4H |
| H5 | Doublet (d) | 0.92 | 3JH5−H2=6.6 | 3H |
Self-Validating Experimental Protocol
A robust analytical workflow does not rely solely on 1D NMR. To ensure trustworthiness, the protocol must be a self-validating system where 2D heteronuclear experiments mathematically prove the 1D hypotheses.
Step-by-Step Methodology
Step 1: Sample Preparation and Solvent Selection
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Action: Dissolve 15-20 mg of (S)-2-Methylbutane-1,4-diamine in 0.6 mL of CDCl 3 .
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Causality: Amine protons undergo rapid chemical exchange, which can broaden signals and complicate the α -proton multiplets. Pass the CDCl 3 through a short plug of basic alumina or anhydrous K 2 CO 3 prior to use to neutralize trace DCl.
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Validation: Add 1 drop of D 2 O to the NMR tube, shake vigorously, and allow phase separation. The broad singlet at 1.30 ppm will disappear due to deuterium exchange, confirming the assignment of the -NH 2 protons and simplifying the H1 and H4 multiplets.
Step 2: Probe Tuning, Matching, and Shimming
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Action: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe for 1 H and 13 C frequencies. Perform gradient shimming (e.g., TopShim) on the 2 H lock signal.
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Causality: Proper tuning maximizes the signal-to-noise ratio (SNR), which is critical for detecting the insensitive 13 C nucleus. Precise shimming ensures narrow linewidths, allowing the resolution of the 2J and 3J couplings of the diastereotopic H1 protons.
Step 3: 1D Acquisition ( 1 H and 13 C)
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Action: Acquire the 1 H spectrum using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2 seconds. Acquire the 13 C spectrum using a proton-decoupled sequence (zgpg30) with a D1 of 2 seconds and minimum 1024 scans.
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Causality: The 30° flip angle ensures rapid longitudinal relaxation (T1) recovery, allowing for faster scan accumulation without signal saturation.
Step 4: 2D Heteronuclear Validation (HSQC & HMBC)
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Action: Acquire a 1 H- 13 C HSQC to map direct C-H attachments, followed by an HMBC optimized for long-range couplings ( nJCH=8 Hz).
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Causality: The HSQC will definitively link the diastereotopic H1a/H1b protons (2.65 and 2.52 ppm) to the single C1 carbon at 49.8 ppm. The HMBC serves as the ultimate proof of the carbon skeleton: a cross-peak between the H5 methyl protons (0.92 ppm) and the C1 carbon (49.8 ppm) will be observed ( 3J coupling), whereas no correlation will exist between H5 and C4, definitively distinguishing the two amine-bearing carbons.
Workflow and Correlation Visualizations
The following diagrams map the logic of the experimental workflow and the specific 2D NMR correlation network used to validate the chemical structure.
Caption: Fig 1. Self-validating NMR workflow from sample preparation to stereochemical assignment.
Caption: Fig 2. Homonuclear (COSY) and heteronuclear (HMBC) correlation network for assignment.
References
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Tyrosine Kinase Inhibitors. 13. Structure−Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry - ACS Publications.[1][Link]
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Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry - ACS Publications.[4][Link]
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Complexes of polyamines and their derivatives as living system active compounds. ResearchGate.[3][Link]
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Advancements in the Use of Platinum Complexes as Anticancer Agents. ResearchGate.[2][Link]
